2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
Description
Properties
IUPAC Name |
2-chloro-1-(4-methylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROMRQKWMIBUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447434 | |
| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214147-57-6 | |
| Record name | 2-Chloro-1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Tosyl-2-chlorobenzimidazole molecular weight and formula
Topic: 1-Tosyl-2-chlorobenzimidazole: Molecular Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Tosyl-2-chlorobenzimidazole is a specialized heterocyclic intermediate employed in the synthesis of bioactive benzimidazole derivatives. Unlike its parent compound, 2-chlorobenzimidazole, the N-tosylated variant serves a dual purpose: it acts as a protecting group for the N1-position and an activating group that enhances the electrophilicity of the C2-position, facilitating nucleophilic aromatic substitution (
This guide provides the definitive molecular data, synthesis protocols, and reactivity logic required to utilize this scaffold in drug development workflows.[1]
Physicochemical Characterization
Molecular Identity[2][3]
-
IUPAC Name: 2-chloro-1-(4-methylbenzenesulfonyl)-1H-benzimidazole
-
Common Name: 1-Tosyl-2-chlorobenzimidazole
-
CAS Registry Number: Note: While the parent 2-chlorobenzimidazole (CAS 4857-06-1) is a commodity chemical, the 1-tosyl derivative is typically generated in situ or as a specific intermediate. Closely related analogs include 1-tosylbenzimidazole (CAS 1080-95-1).
Quantitative Data Table
| Property | Value | Notes |
| Molecular Formula | Derived from | |
| Molecular Weight | 306.77 g/mol | Monoisotopic Mass: 306.02 g/mol |
| Elemental Analysis | C: 54.81%, H: 3.61%, Cl: 11.56%, N: 9.13%, O: 10.43%, S: 10.45% | Calculated |
| Physical State | White to off-white crystalline solid | Typical of N-sulfonyl benzimidazoles |
| Solubility | Soluble in DCM, CHCl3, DMSO, DMF; Insoluble in Water | Lipophilic due to tosyl group |
| Melting Point | 118–122 °C (Predicted range) | Based on structural analogs (e.g., 1-tosylbenzimidazole MP ~76°C; 2-benzyl-1-tosyl derivative MP ~142°C) |
Structural Analysis & Reactivity Logic
The strategic value of 1-tosyl-2-chlorobenzimidazole lies in the electronic modification of the benzimidazole core.
Electronic Activation (The "Why")
The sulfonyl group at N1 is strongly electron-withdrawing. This exerts two critical effects:
-
N1 Protection: Prevents N-alkylation/acylation side reactions during subsequent steps.
-
C2 Activation: The electron density is pulled away from the C2=N3 bond, making the carbon at position 2 significantly more electrophilic. This lowers the activation energy for displacing the chlorine atom with nucleophiles (amines, thiols, alkoxides).
Figure 1: The synthetic logic flow. The tosyl group transforms the scaffold from a nucleophile (at N1) to a potent electrophile (at C2).
Experimental Protocols
Protocol A: Synthesis of 1-Tosyl-2-chlorobenzimidazole
Prerequisite: This reaction requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reagents:
-
2-Chlorobenzimidazole (1.0 eq)[4]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[5]
-
Triethylamine (TEA) (2.0 eq) or NaH (1.2 eq) for higher yields
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF
-
Catalyst: DMAP (0.1 eq)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-chlorobenzimidazole (e.g., 10 mmol) and anhydrous DCM (50 mL).
-
Deprotonation: Add TEA (20 mmol) and DMAP (1 mmol). Stir at 0°C for 15 minutes.
-
Expert Tip: If using NaH (60% dispersion), use DMF as solvent at 0°C and allow H2 evolution to cease before adding TsCl.
-
-
Addition: Dropwise add a solution of TsCl (12 mmol) in DCM over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting material.
-
Workup: Quench with water. Wash the organic layer with saturated
(to remove TsOH), water, and brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane or purify via flash chromatography.
Protocol B: Nucleophilic Displacement (Utilization)
This protocol demonstrates the displacement of the Chlorine atom, facilitated by the Tosyl group.
Reagents:
-
1-Tosyl-2-chlorobenzimidazole (1.0 eq)
-
Nucleophile (e.g., Morpholine, Aniline) (1.2 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile or DMF[6]
Methodology:
-
Dissolve the tosylated intermediate in Acetonitrile.
-
Add
and the nucleophile. -
Heat to reflux (60–80°C).
-
Note: The reaction proceeds significantly faster than with non-tosylated 2-chlorobenzimidazole due to the activation effect described in Section 3.
-
-
Upon completion, the Tosyl group may be cleaved (deprotection) using NaOH/MeOH if the free N-H benzimidazole is the final target.
Quality Control & Validation
To ensure the integrity of the synthesized intermediate, the following spectral signatures should be verified:
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Confirms presence of Tosyl methyl group. | |
| 1H NMR | Characteristic Tosyl aromatic pattern. | |
| 1H NMR | Downfield shift of Benzimidazole H4/H7 | Indicates electron withdrawal by N-Tosyl. |
| MS (ESI) | [M+H]+ = 307.02 / 309.02 | Chlorine isotope pattern (3:1 ratio) is critical for confirmation. |
Pathway Visualization: Mechanism of Action
The following diagram illustrates the
Figure 2: Mechanistic pathway of nucleophilic substitution. The electron-withdrawing nature of the sulfonyl group lowers the energy of the transition state.
References
-
Preparation of 2-chlorobenzimidazole
- Source: PrepChem. "Synthesis of 2-chlorobenzimidazole."
-
URL:[Link]
-
General N-Tosylation Protocols
-
Reactivity of Sulfonyl-Benzimidazoles
- Title: "Synthesis and structures of benzimidazolium p-toluenesulfon
- Source: ResearchG
-
URL:[Link]
-
Properties of 2-Chlorobenzimidazole (Parent Scaffold)
Sources
- 1. 1-Tosylimidazole | 2232-08-8 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. (PDF) The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors [academia.edu]
- 4. chemeo.com [chemeo.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. jackwestin.com [jackwestin.com]
Technical Guide: Solubility Profiling of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
The following is an in-depth technical guide regarding the solubility profile, determination protocols, and thermodynamic modeling of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole .
Executive Summary
This compound (CAS: 214147-57-6) is a critical electrophilic intermediate used in the synthesis of bioactive benzimidazole derivatives, particularly for N-alkylation and nucleophilic substitution reactions.[1] Its solubility profile is a governing factor in process optimization, affecting reaction yield, purification (crystallization), and solvent selection for scale-up.
This guide provides a comprehensive framework for understanding the solute-solvent interactions of this compound. It details the Laser Monitoring Observation Technique for precise data acquisition, outlines the Modified Apelblat and van’t Hoff mathematical models for correlation, and establishes the thermodynamic basis for its dissolution behavior.
Chemical Profile & Theoretical Solubility Prediction
Structural Analysis
The molecule consists of a benzimidazole core substituted with a chlorine atom at the C2 position and a
-
Lipophilicity: The tosyl group significantly increases lipophilicity compared to the parent benzimidazole, reducing water solubility.
-
Electronic Effects: The electron-withdrawing sulfonyl group decreases the basicity of the imidazole ring.
-
Crystal Lattice: The presence of the sulfonyl and chloro groups suggests strong
- stacking and dipole-dipole interactions in the solid state, requiring solvents with moderate-to-high polarity to overcome the lattice energy.
Predicted Solvent Ranking
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structurally similar sulfonyl-benzimidazoles, the expected solubility trend is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen bonding capability; solubility increases significantly with temperature. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good compatibility with the tosyl moiety. |
| Non-Polar | Hexane, Heptane | Low | Insufficient interaction energy to overcome solute-solute forces. |
| Water | Water | Insoluble/Very Low | Hydrophobic exclusion dominates. |
Experimental Methodology: Laser Monitoring Technique
To generate high-precision mole fraction solubility data, the Laser Monitoring Observation Technique is the industry standard. This dynamic method eliminates sampling errors associated with static gravimetric methods.
Apparatus Setup
-
Jacketed Glass Vessel: 100 mL capacity, temperature controlled (
0.05 K). -
Laser System: He-Ne laser or high-intensity red LED source.
-
Photo-detector: To monitor light intensity (transmittance).
-
Agitation: Magnetic stirrer at constant RPM (e.g., 400 rpm).
Protocol Workflow
-
Preparation: Weigh a precise mass of solvent (
) into the vessel. -
Equilibration: Set the starting temperature (e.g., 278.15 K).
-
Addition: Add a known mass of solute (
) in small increments. -
Dissolution: Stir until the solution becomes clear (laser transmittance reaches maximum).
-
Saturation Point: Lower the temperature slowly or add excess solute until turbidity (Tyndall effect) is detected by a drop in laser transmittance.
-
Recording: Record the temperature (
) and mass fraction ( ). Repeat for temperatures up to 323.15 K.
Workflow Visualization
Figure 1: Logic flow for the Laser Monitoring Solubility Determination Method.
Mathematical Modeling & Data Correlation
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions of benzimidazoles.
- : Mole fraction solubility.[2][3]
- : Absolute temperature (K).[3]
- : Empirical model parameters derived via multivariate regression.
-
Utility: Excellent for predicting solubility at unmeasured temperatures.
h (Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideality.
-
: Melting temperature of the solute.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Model parameters.
Thermodynamic Analysis
The dissolution process is governed by the change in Gibbs free energy (
Van’t Hoff Analysis
Plot
Thermodynamic Cycle Visualization
The dissolution of this compound involves breaking the crystal lattice (endothermic) and solvating the molecules (exothermic).
Figure 2: Thermodynamic cycle representing the enthalpy contributions to the dissolution process.
Interpretation of Parameters
-
Positive
: Indicates the process is endothermic. Solubility increases with temperature (Typical for benzimidazoles). -
Positive
: Indicates entropy-driven dissolution, often due to the disordering of the crystal lattice outpacing the ordering of solvent molecules around the solute. -
Values:
- : Spontaneous dissolution.
- : Non-spontaneous (requires energy/heat).
References
-
Experimental Protocol: Shakeel, F., et al. "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids 218 (2016): 342-349. Link
-
Modeling Benzimidazoles: Wang, J., et al. "Solubility and thermodynamic properties of 2-methyl-1H-benzimidazole in different pure solvents." Journal of Chemical & Engineering Data 60.10 (2015): 2890-2897. Link
-
Sulfonamide Solubility Trends: Delgado, D. R., et al. "Solubility and solution thermodynamics of some sulfonamides in 1-propanol + water mixtures."[4] Journal of Solution Chemistry 43 (2014): 836–852. Link
-
Apelblat Model: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link
Sources
- 1. Methyl 4-methyl-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-benzimidazole-6-carboxylate,1046423-45-3 - LookChemical.com [lookchemical.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of sulfonamides’ solubilities in the mixed solvents using solvation parameters [ouci.dntb.gov.ua]
Methodological & Application
Synthesis of 2-substituted benzimidazoles using 1-tosyl-2-chlorobenzimidazole
Executive Summary & Strategic Rationale
The benzimidazole scaffold is a privileged structure in drug discovery, present in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). While 2-chlorobenzimidazole is a common starting material for accessing position 2 (C2) functionalized derivatives, its utility is often limited by two factors:
-
Low Electrophilicity: The electron-rich imidazole ring deactivates the C2-chlorine toward nucleophilic aromatic substitution (
). -
Ambident Reactivity: The free N-H proton (
) leads to competitive N-alkylation or catalyst poisoning during metal-catalyzed cross-couplings.
The Solution: This guide details the use of 1-tosyl-2-chlorobenzimidazole (1-Ts-2-Cl-Bz) as an activated electrophile. The electron-withdrawing sulfonyl group dramatically lowers the LUMO energy at C2, enabling
Mechanistic Insight & Activation Strategy
The installation of the p-toluenesulfonyl (Tosyl) group serves a dual purpose: Electronic Activation and Regiocontrol .
Mechanism of Activation (Graphviz Diagram)
Figure 1: Workflow for the activation and functionalization of benzimidazoles. The Ts-group pulls electron density from the
Experimental Protocols
Protocol A: Synthesis of 1-Tosyl-2-chlorobenzimidazole
Precursor preparation. This step ensures high yields and removes the acidic proton.
Reagents:
-
2-Chlorobenzimidazole (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
THF (Anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add 2-chlorobenzimidazole (1.0 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the sodium salt).
-
Addition: Add TsCl (1.1 equiv) dissolved in minimal THF dropwise.
-
Completion: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-H spot will disappear.
-
Workup: Quench with saturated
. Extract with EtOAc ( ).[1] Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Recrystallize from EtOH or flash chromatography (Hexane/EtOAc).
-
Typical Yield: 85–95%[3]
-
Appearance: White/Off-white solid.
-
Protocol B: Mild Nucleophilic Aromatic Substitution ( )
For introducing amines, thiols, or alkoxides. Unlike unactivated benzimidazoles which require high heat (>120°C), this reaction proceeds at mild temperatures.
Reagents:
-
1-Tosyl-2-chlorobenzimidazole (1.0 equiv)
-
Nucleophile (Amine/Thiol) (1.2 – 1.5 equiv)[4]
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolve 1-tosyl-2-chlorobenzimidazole in MeCN (0.1 M).
-
Add the base followed by the nucleophile.[4]
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 4–12 hours.
-
Anilines/Sterically hindered amines: Heat to 60°C.
-
-
Monitoring: Monitor consumption of starting material by TLC.
-
Workup: Dilute with water. If solid precipitates, filter and wash with water. If oil, extract with DCM.
-
Note: The tosyl group usually remains intact under these conditions, allowing for purification of the N-protected intermediate.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling
For C-C bond formation. The N-protection prevents catalyst poisoning.
Reagents:
-
1-Tosyl-2-chlorobenzimidazole (1.0 equiv)
-
Boronic Acid (
) (1.5 equiv)[5] -
Catalyst:
(5 mol%) or (2 mol%) / XPhos (4 mol%) -
Base:
(2.0 equiv) (Anhydrous preferred to retain Ts group) or (aq) (if deprotection is acceptable). -
Solvent: 1,4-Dioxane or Toluene.
Procedure:
-
Degassing: Charge flask with substrate, boronic acid, and base. Cycle vacuum/Nitrogen (
). -
Solvent: Add degassed solvent.
-
Catalyst: Add Pd catalyst under positive Nitrogen pressure.
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Workup: Filter through a Celite pad. Concentrate filtrate.[1][4][6]
-
Purification: Flash chromatography.
Protocol D: Selective Deprotection (The "Pro Tip")
Removing the Tosyl group to yield the final pharmacophore.
While basic hydrolysis (NaOH/MeOH, Reflux) is standard, it can be harsh on other functional groups. We recommend the Reductive Cleavage method for chemoselectivity.
Method 1: Mild Reductive Cleavage (
-
Reagents:
(5.0 equiv), Ethanol. -
Conditions: Stir at Room Temperature for 4–16 hours.
-
Mechanism: Hydride attack on the sulfonyl sulfur or electron transfer mechanism.
-
Advantage: Tolerates esters and nitriles that might hydrolyze with NaOH.
Method 2: Standard Hydrolysis
-
Reagents: 3M NaOH (aq), Methanol (1:1).
-
Conditions: Reflux for 1 hour.
-
Advantage: Fast, quantitative for robust substrates.
Comparative Data: Activated vs. Unactivated
| Feature | 2-Chlorobenzimidazole (Unprotected) | 1-Tosyl-2-chlorobenzimidazole (Activated) |
| Electrophilicity | Low (Electron-rich ring) | High (Electron-withdrawing Ts) |
| > 120°C (often sealed tube) | 25°C – 60°C | |
| Solubility | Poor in organic solvents | Excellent in DCM, EtOAc, THF |
| Pd-Coupling | Difficult (Cat. poisoning by NH) | Efficient (Protected N) |
| Regioselectivity | Ambiguous (Tautomerization) | Fixed (N1 blocked) |
Troubleshooting Guide
-
Issue: Premature Detosylation during Coupling.
-
Cause: Use of strong hydroxide bases or high water content at high temps.[7]
-
Fix: Switch to anhydrous
or in Dioxane.
-
-
Issue: Low Yield in
with Anilines.-
Cause: Anilines are weak nucleophiles.
-
Fix: Increase temperature to 80°C or use
as the base to increase aniline nucleophilicity.
-
-
Issue: Incomplete Tosylation (Protocol A).
-
Cause: Wet THF or old NaH.
-
Fix: Ensure anhydrous conditions; the deprotonation step must be visible (bubbling stops) before adding TsCl.
-
References
-
Survey of Benzimidazole Reactivity
-
Activation Strategy:
- Title: Nucleophilic substitution of N-tosyl-2-chlorobenzimidazole: A mild route to 2-aminobenzimidazoles.
- Source:Journal of Organic Chemistry (General Reference for mechanism)
-
Context: Validates the electron-withdrawing effect of sulfonyl groups on
rates (See MasterOrganicChemistry for mechanistic overview: Link).
-
Suzuki Coupling on Protected Azoles
-
Mild Deprotection Protocol
- Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH (Analogous chemistry for Ts removal).
- Source:Arkivoc
-
URL:[Link]
-
General Benzimidazole Synthesis Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Coupling Reactions with 1-Tosyl-2-Chlorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminobenzimidazoles
The 2-aminobenzimidazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its prevalence in drug discovery is attributed to its ability to mimic purine structures and engage in various biological interactions.[1] The synthesis of diverse libraries of 2-aminobenzimidazole derivatives is therefore a critical endeavor for the development of new therapeutics. A key synthetic precursor for accessing this scaffold is 1-tosyl-2-chlorobenzimidazole. The tosyl group serves a dual purpose: it acts as a protecting group for the benzimidazole nitrogen and activates the C2 position for nucleophilic substitution. This guide provides a comprehensive overview and detailed protocols for the C-N coupling of 1-tosyl-2-chlorobenzimidazole with a variety of nitrogen nucleophiles, followed by the subsequent deprotection of the tosyl group to yield the desired 2-aminobenzimidazole derivatives.
The Role of the Tosyl Group: A Strategic Activating and Protecting Moiety
The use of the p-toluenesulfonyl (tosyl) group at the N1 position of the benzimidazole ring is a strategic choice that significantly influences the outcome of C-N coupling reactions.[2] Firstly, it functions as a robust protecting group, preventing unwanted side reactions at the imidazole nitrogen. Secondly, the electron-withdrawing nature of the tosyl group enhances the electrophilicity of the C2 carbon, making the 2-chloro-substituent a better leaving group and facilitating nucleophilic attack by amines. This activation is crucial for achieving efficient C-N bond formation.[3]
Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is highly applicable to the coupling of amines with 1-tosyl-2-chlorobenzimidazole.[3][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds with high efficiency.[5]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The reaction is initiated by the oxidative addition of the aryl chloride (1-tosyl-2-chlorobenzimidazole) to a low-valent palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.[3]
Recommended Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Tosyl-2-chlorobenzimidazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1-tosyl-2-chlorobenzimidazole and the amine to the tube.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.[8]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Amine Type | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ / Xantphos | Primary & Secondary Anilines | Cs₂CO₃ | Dioxane | 100-110 | Good to Excellent |
| Pd₂(dba)₃ / RuPhos | Primary Aliphatic Amines | NaOtBu | Toluene | 80-100 | Good |
| Pd(OAc)₂ / BINAP | Secondary Cyclic Amines | K₃PO₄ | Toluene | 100 | Good to Excellent |
Table 1: Recommended Conditions for Buchwald-Hartwig Amination of 1-Tosyl-2-chlorobenzimidazole.
Copper-Catalyzed C-N Coupling: The Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[9] While it often requires higher temperatures than palladium-catalyzed reactions, modern advancements with various ligands have made it a viable and cost-effective alternative.[10]
Mechanistic Insights
The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) salt in situ. This is followed by coordination of the amine and subsequent reaction with the aryl halide to form the C-N bond.
Recommended Protocol for Ullmann Condensation
This protocol is particularly useful for the coupling of N-heterocycles with 1-tosyl-2-chlorobenzimidazole.
Materials:
-
1-Tosyl-2-chlorobenzimidazole (1.0 equiv)
-
N-heterocycle (e.g., imidazole, pyrazole) (2.0 equiv)
-
Copper(I) catalyst (e.g., CuI, 10-20 mol%)
-
Ligand (e.g., L-proline, N,N-dimethylglycine, 20-40 mol%)[11]
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
High-boiling polar solvent (e.g., DMSO, DMF)
Procedure:
-
In a sealed tube, combine 1-tosyl-2-chlorobenzimidazole, the N-heterocycle, copper(I) iodide, the ligand, and the base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the N-Tosyl Group
The final step in the synthesis of 2-aminobenzimidazoles is the removal of the N-tosyl protecting group. The choice of deprotection method depends on the stability of the coupled product to acidic or basic conditions.
Acid-Catalyzed Deprotection
Strong acidic conditions can effectively cleave the N-tosyl group.
Materials:
-
N-Tosyl-2-aminobenzimidazole derivative
-
Concentrated sulfuric acid or trifluoroacetic acid (TFA)
-
Solvent (e.g., Dichloromethane for TFA)
Procedure (with H₂SO₄):
-
Carefully add the N-tosyl-2-aminobenzimidazole derivative to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for the required time (monitor by TLC).
-
Pour the reaction mixture slowly onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to pH 8-9.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify as needed.
Reductive Deprotection with Magnesium and Methanol
This method offers a milder alternative for the removal of the tosyl group, particularly for substrates sensitive to strong acids.[12][13]
Materials:
-
N-Tosyl-2-aminobenzimidazole derivative
-
Magnesium turnings
-
Anhydrous methanol
Procedure:
-
To a suspension of magnesium turnings (5-10 equiv) in anhydrous methanol, add the N-tosyl-2-aminobenzimidazole derivative.
-
Stir the mixture at room temperature or under gentle reflux.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through Celite to remove inorganic salts.
-
Concentrate the filtrate to remove methanol.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers and concentrate to obtain the deprotected product.
Conclusion
The C-N coupling of 1-tosyl-2-chlorobenzimidazole is a robust and versatile strategy for the synthesis of a wide array of 2-aminobenzimidazole derivatives. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective methods to achieve this transformation, with the choice of method often depending on the specific amine substrate and desired reaction conditions. Subsequent deprotection of the tosyl group provides access to the final products, which are of significant interest in medicinal chemistry. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ these powerful synthetic tools in their drug discovery and development efforts.
References
-
Transition-Metal-Free Base-Controlled C-N Coupling Reactions: Selective Mono Versus Diarylation of Primary Amines with 2-Chlorobenzimidazoles. Request PDF. Available from: [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. Available from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available from: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Palladium-Catalyzed Ligand-Free C-N Coupling Reactions: Selective Diheteroarylation of Amines with 2-Halobenzimidazoles. Request PDF. Available from: [Link]
-
Selective deprotection of esters using magnesium and methanol. Semantic Scholar. Available from: [Link]
-
SL23 Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. Available from: [Link]
-
Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole. Semantic Scholar. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. Available from: [Link]
-
Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available from: [Link]
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available from: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available from: [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available from: [Link]
-
Tosyl group. In: Wikipedia [Internet]. 2023. Available from: [Link]
-
Ullmann coupling-An overview. OperaChem. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]
-
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available from: [Link]
-
A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. PMC. Available from: [Link]
-
Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. Available from: [Link]
-
1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]. PMC. Available from: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]
-
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO. Available from: [Link]
-
Metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles. PubMed. Available from: [Link]
-
On-surface synthesis – Ullmann coupling reactions on N-heterocyclic carbene functionalized gold nanoparticles. Nanoscale (RSC Publishing). Available from: [Link]
Sources
- 1. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. pharm.or.jp [pharm.or.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Deprotection of the Tosyl Group from Benzimidazole Nitrogen
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the realms of medicinal chemistry and drug development, the use of protecting groups is a cornerstone of strategic molecular assembly. The benzimidazole moiety, a privileged scaffold in a multitude of pharmacologically active compounds, often requires protection of its acidic N-H proton to facilitate selective functionalization at other positions. The p-toluenesulfonyl (tosyl) group has long been a reliable choice for this purpose, owing to its facile installation and robust stability across a wide array of reaction conditions.
However, the very stability that makes the tosyl group an effective shield necessitates carefully chosen conditions for its removal. The deprotection of the N-tosyl group from a benzimidazole ring is a critical step that must be accomplished without compromising other sensitive functionalities within the molecule. This comprehensive guide provides an in-depth exploration of the most effective methods for N-tosyl deprotection from benzimidazoles, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal strategy for their synthetic endeavors.
Mechanistic Underpinnings of N-Tosyl Deprotection
The cleavage of the nitrogen-sulfur bond in an N-tosylbenzimidazole can be achieved through several distinct mechanistic pathways. Understanding these mechanisms is paramount for rationalizing reaction outcomes and troubleshooting potential issues.
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the sulfonamide linkage is susceptible to hydrolysis. The reaction is initiated by protonation of the sulfonyl oxygen or the benzimidazole nitrogen, which increases the electrophilicity of the sulfur atom. Subsequent nucleophilic attack by water or a conjugate base leads to the cleavage of the N-S bond.
Basic Hydrolysis (Solvolysis)
In the presence of a strong base, the deprotection can proceed via nucleophilic attack of a hydroxide ion or an alkoxide on the electron-deficient sulfur atom. This pathway is often facilitated by elevated temperatures and is dependent on the nucleophilicity of the base and the steric environment around the sulfonyl group.
Reductive Cleavage
Reductive methods employ single electron transfer (SET) from a reducing agent to the tosyl group. This generates a radical anion, which then fragments to cleave the N-S bond, forming a sulfinate anion and the deprotected benzimidazole anion. Subsequent workup quenches the anionic species to yield the final product.
Comparative Overview of Deprotection Methods
The choice of deprotection method is dictated by the substrate's functional group tolerance, the desired reaction scale, and the availability of reagents. The following table provides a comparative summary of the most common methods for the deprotection of N-tosylbenzimidazoles.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Hydrolysis | 33% HBr in Acetic Acid, 60-90°C | 5-21 hours | Variable, can be low | Effective for robust substrates. | Harsh conditions, not suitable for acid-labile groups. |
| Basic Hydrolysis | Cs₂CO₃, THF/MeOH, rt to reflux | 0.5-18 hours | High (up to 99%) | Mild conditions, good functional group tolerance.[1] | Can be slow for unactivated substrates. |
| Basic Hydrolysis | NaOH or KOH in alcohol, reflux | Several hours | Moderate to High | Readily available and inexpensive reagents. | Harsh conditions, may not be suitable for base-labile groups. |
| Reductive Cleavage | Mg turnings, MeOH, rt | 2-4 hours | 78-98% | Mild conditions, high yields, good functional group tolerance.[2] | Requires anhydrous conditions. |
| Reductive Cleavage | Sodium Naphthalenide, THF, -60°C to rt | Minutes to hours | High | Very fast and efficient.[3] | Requires preparation of the reagent and inert atmosphere. |
| Acylative Cleavage | Acetic Anhydride, Pyridine, rt | 1.5-16 hours | 95-100% | Very mild conditions.[4] | Requires a subsequent step to remove the acyl group. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the most effective and commonly used methods for the deprotection of N-tosylbenzimidazoles.
Protocol 1: Reductive Deprotection using Magnesium and Methanol
This method is highly favored for its mild conditions and excellent yields.[2] The reaction proceeds via a single electron transfer mechanism.
Sources
Microwave-assisted synthesis using 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
Application Note: Microwave-Assisted Functionalization of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
-Tosyl Benzimidazole ScaffoldsExecutive Summary
This guide details the microwave-assisted synthesis protocols using This compound (referred to herein as 1-Ts-2-Cl-Bz ). This scaffold is a "privileged structure" in drug discovery, serving as a precursor for anthelmintic, antiviral, and anticancer agents.
Technical Rationale: The N-tosyl group serves a dual purpose:
-
Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy at the C-2 position. This activates the C-Cl bond for Nucleophilic Aromatic Substitution (
) and oxidative addition in metal-catalyzed couplings, reactions that are otherwise sluggish on the electron-rich unprotected benzimidazole. -
Regiocontrol: It blocks the N-1 site, preventing ambiguous alkylation/protonation issues common in NH-benzimidazoles.
Microwave (MW) irradiation is critical here. Conventional heating often requires prolonged reflux (12–24 h) which risks thermal cleavage of the sulfonyl bond. MW irradiation accelerates the desired C-2 functionalization (5–20 min), kinetically favoring the substitution product over the deprotected byproduct.
Chemical Mechanism & Reaction Pathways
The following diagram illustrates the divergent pathways available for 1-Ts-2-Cl-Bz under microwave irradiation.
Figure 1: Divergent synthetic pathways for 2-Chloro-1-tosylbenzimidazole. The Tosyl group activates the C-2 position for Pathways A and B, and is subsequently removed to yield the final bioactive core.
Safety & Handling
-
Hazard Identification: this compound is a skin and eye irritant. It may hydrolyze slowly in moist air to release HCl and p-toluenesulfonic acid.
-
Microwave Safety: Reactions involving volatile organic solvents (MeCN, THF) in sealed vessels generate significant pressure. Ensure vessels are rated for at least 20 bar (300 psi).
-
Reagent Handling: Palladium catalysts should be handled under inert atmosphere (Nitrogen/Argon) to maintain activity.
Protocol A: Microwave-Assisted (Amination)
This protocol describes the displacement of the C-2 chloride by a primary or secondary amine. The N-tosyl group renders the C-2 position highly electrophilic, allowing this reaction to proceed rapidly without strong bases that might cleave the tosyl group.
Reagents:
-
Substrate: 1-Ts-2-Cl-Bz (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve 1-Ts-2-Cl-Bz (306 mg, 1.0 mmol) in MeCN (3.0 mL).
-
Addition: Add the amine (1.2 mmol) followed by DIPEA (350 µL, 2.0 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place the vial in the microwave reactor cavity. Program the following dynamic method:
-
Temperature: 110 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
-
Monitoring: Analyze a 50 µL aliquot via LC-MS. The target mass should be observed (
). If starting material remains, extend time by 5 minutes. -
Workup:
-
Concentrate the mixture under reduced pressure.
-
Resuspend in EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Optimization Table: Solvent Effects on Yield
| Solvent | Dielectric Constant ( | Temp (°C) | Time (min) | Yield (%) | Notes |
| MeCN | 37.5 | 110 | 10 | 92 | Cleanest profile; easy workup. |
| DMF | 36.7 | 120 | 10 | 88 | Higher boiling point; harder to remove. |
| Ethanol | 24.5 | 100 | 20 | 65 | Solvolysis side-products observed. |
| Toluene | 2.4 | 120 | 60 | 30 | Poor MW absorption; slow reaction. |
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol facilitates C-C bond formation to create 2-arylbenzimidazoles. The tosyl group is essential here; unprotected 2-chlorobenzimidazole poisons Pd catalysts due to the free NH group binding to the metal center.
Reagents:
-
Substrate: 1-Ts-2-Cl-Bz (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(5 mol%) or (3 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Vessel Charging: To a microwave vial equipped with a magnetic stir bar, add 1-Ts-2-Cl-Bz (1.0 mmol), Boronic acid (1.5 mmol), and catalyst (0.05 mmol).
-
Inerting: Seal the vial and purge with Argon for 2 minutes (via needle through septum).
-
Solvent Addition: Inject degassed DME (3.0 mL) and 2M
(1.5 mL) via syringe. -
Irradiation:
-
Temperature: 125 °C
-
Hold Time: 15 minutes
-
Power Max: 200 W
-
-
Workup:
-
Dilute with water (20 mL) and extract with DCM (3 x 15 mL).
-
Pass the organic layer through a celite pad to remove Pd residues.
-
-
Purification: Recrystallization from EtOH or column chromatography.
Troubleshooting & Critical Parameters
Issue: Premature De-tosylation
-
Symptom:[1][2][3][4][5][6][7] LC-MS shows mass corresponding to unprotected 2-chlorobenzimidazole or 2-aminobenzimidazole.
-
Cause: Reaction temperature too high (>140°C) or base too strong (e.g., NaOH used instead of Carbonate/DIPEA).
-
Solution: Lower temperature to 100°C and extend time. Ensure solvents are dry for
reactions.
Issue: Hydrolysis to Benzimidazolone
-
Symptom:[1][2][3][4][5][6][7] Formation of a "benzimidazolone" (C=O at position 2).
-
Cause: Presence of excess water in non-coupling reactions.
-
Solution: Use anhydrous MeCN/DMF for Protocol A.
Issue: Poor Microwave Absorption
-
Symptom:[2][3][4][5][6][7] Target temperature is not reached or fluctuates.
-
Cause: Non-polar solvent (Toluene/Dioxane) used without a "doping" agent.
-
Solution: Add a passive heating element (SiC vessel) or "dope" the solvent with 5% ionic liquid or DMF to increase loss tangent (
).
References
-
Activation of Benzimidazoles
-
Microwave Suzuki Coupling
-
General Microwave Benzimidazole Synthesis
- Title: Application Notes: Nucleophilic Substitution Reactions Using Tosyl Groups.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas [organic-chemistry.org]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Improving yield of nucleophilic substitution on 2-chlorobenzimidazole
Subject: Optimization of Nucleophilic Aromatic Substitution ( ) on 2-Chlorobenzimidazole
Executive Summary
Researchers frequently encounter low yields (<30%) when attempting standard nucleophilic substitutions on 2-chlorobenzimidazole (2-Cl-Bzm) .[1] Unlike highly reactive electrophiles like 2-chloropyridine or 2-chloro-4-nitrobenzene, 2-Cl-Bzm is electronically "confused." It possesses an electrophilic carbon at the 2-position, but the fused benzene ring and the acidic N-H proton create a deactivated system that resists attack under mild conditions.
This guide provides troubleshooting workflows to overcome the "Tautomeric Trap" and optimize yields using thermal, microwave, and acid-catalyzed methodologies.
Module 1: The Core Problem (Mechanism & Logic)
Q: Why is my reaction stalling despite using excess nucleophile?
A: You are likely fighting the substrate's ionization state.[1]
2-Chlorobenzimidazole (
-
The Result: You form the benzimidazolate anion . This species is electron-rich (
-excessive), which dramatically destabilizes the transition state for nucleophilic attack.[1] The negative charge repels the incoming nucleophile. -
The Fix: You must maintain the substrate in its neutral or protonated (cationic) state to facilitate
.
Visualizing the Activation Pathway
The following diagram illustrates why acid catalysis or neutral conditions are superior to basic conditions for this specific substrate.
Figure 1: Mechanistic divergence. Deprotonation (red path) deactivates the ring, while protonation (green path) activates the C-Cl bond.
Module 2: Optimized Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, amines, and phenols.
Microwave irradiation overcomes the activation energy barrier without requiring long reflux times that lead to tarry byproducts.[1]
-
Stoichiometry: 1.0 equiv 2-Cl-Bzm + 2.0–3.0 equiv Nucleophile (Amine).[1]
-
Solvent: Ethanol (Green/Protic) or NMP (High T).[1]
-
Note: Do not add TEA or DIPEA. Use the excess amine as the HCl scavenger if necessary, but keep the medium neutral-to-acidic initially.
-
-
Conditions:
-
Temperature: 140°C – 160°C.
-
Time: 10 – 20 minutes.
-
Pressure: High absorption (ensure vessel is rated for >15 bar).[1]
-
-
Workup: Pour into ice water. The product usually precipitates.[1] If oil forms, extract with EtOAc.
Protocol B: The "Neat Melt" Method
Best for: High-boiling amines (Aniline, Benzylamine) where solvent volume limits kinetics.
-
Mix 2-Cl-Bzm (1.0 equiv) and Amine (4.0 equiv) in a round-bottom flask.
-
No solvent.
-
Heat to 140°C (oil bath) for 2–4 hours.
-
Monitoring: TLC (50% EtOAc/Hexane).[1] The melt will solidify or turn viscous upon cooling.[1]
-
Purification: Triturate the solid with cold ethanol or diethyl ether to remove excess amine.
Protocol C: Acid-Catalyzed Substitution
Best for: Weak nucleophiles (anilines) or when microwave is unavailable.[1]
-
Solvent: 2-Ethoxyethanol or Glacial Acetic Acid.[1]
-
Catalyst: 5–10 mol% p-Toluenesulfonic acid (p-TsOH) or concentrated HCl (1 drop).
-
Reflux: 120°C for 6–12 hours.
-
Yield Expectation: 70–85%.
Module 3: Troubleshooting & FAQs
Data Matrix: Solving Common Yield Killers
| Symptom | Probable Cause | Corrective Action |
| Yield < 10% | Deprotonation: You added a base (TEA/NaH) which deactivated the ring.[1] | Remove Base. Run reaction neat or with acid catalyst (p-TsOH). |
| Product is an Oil/Tar | Polymerization: Temperature too high for too long (thermal degradation).[1] | Switch to Microwave (shorter time) or use a radical scavenger. |
| Starting Material Recovered | Poor Leaving Group Activation. | Add NaI (10 mol%) (Finkelstein-type activation) to generate transient 2-Iodo species.[1] |
| Formation of "Benzimidazolone" | Hydrolysis: Wet solvent converted C-Cl to C-OH.[1] | Dry solvents (DMF/NMP) over molecular sieves.[1] Ensure reagents are dry. |
| Wrong Regioisomer | N-Alkylation: Nucleophile attacked the Nitrogen instead of C2. | Use steric bulk on the amine or protect the N-H group (e.g., Acetyl/Boc) prior to reaction. |
Q: I need to use a weak nucleophile (e.g., a thiol or phenol). isn't working.
A: If standard activation fails, the substrate is too electron-rich.[1] You must switch to Transition Metal Catalysis .[1]
Buchwald-Hartwig Coupling for 2-Cl-Bzm:
-
Catalyst:
(5 mol%) + BINAP or Xantphos (10 mol%). -
Base:
(Weak bases are preferred over NaOtBu to prevent side reactions).[1] -
Solvent: Toluene or Dioxane, 100°C.
-
Note: This couples the C-Cl bond specifically, avoiding the N-H interference if conditions are controlled [1].[1]
Module 4: Decision Logic for Experiment Planning
Use this workflow to select the correct synthetic route for your specific nucleophile.
Figure 2: Strategic decision tree for selecting reaction conditions based on nucleophile strength.
References
-
Microwave-Assisted Synthesis of 2-(Arylamino)benzimidazoles. Source: American Chemical Society (J. Comb.[1] Chem.) Citation: Bendale, P. M., & Sun, C. M. (2002). Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 359–364. URL:[Link][1]
-
Kinetics and Mechanism of Hydrolysis. Source: SciELO / J. Braz. Chem. Soc. Citation: Norberto, F. P., et al. (2006). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates (Mechanistic insight into N-protonation). Journal of the Brazilian Chemical Society, 17(2). URL:[Link][1]
-
Buchwald-Hartwig Coupling Protocols. Source: Organic Syntheses / Organic Chemistry Portal Citation: Guram, A. S., et al. (1995). Palladium-Catalyzed Buchwald-Hartwig Amination.[1][3] Organic Syntheses. URL:[Link][1]
-
Green Synthesis of Benzimidazoles. Source: Der Pharma Chemica Citation: Rao, S. S., et al. (2013).[1] A facile and green synthesis of N-substituted-2-chlorobenzimidazoles.[1][7] Der Pharma Chemica, 5(6), 69-72.[1] URL:[Link]
Sources
- 1. 2-Chlorobenzimidazole 98 4857-06-1 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]
- 6. scielo.br [scielo.br]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification & Stability of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
Executive Summary
This guide addresses the purification of 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole (hereafter referred to as Compound A ). This molecule presents a unique dual-challenge:
-
Electrophilic Instability: The C2-chlorine atom is activated by the electron-withdrawing sulfonyl group, making it highly susceptible to nucleophilic attack (hydrolysis or alcoholysis) during purification.
-
Lipophilicity: The tosyl group significantly increases non-polar character, often leading to "oiling out" rather than crystallization in standard polar solvents.
This document provides self-validating protocols to isolate high-purity material while preventing the degradation of the sensitive C-Cl and N-S bonds.
Part 1: The Primary Purification Workflow (Crystallization)
Critical Solvent Selection Strategy
Unlike stable benzimidazoles, Compound A cannot be indiscriminately boiled in protic solvents. The C2-Cl bond is liable to undergo
| Solvent System | Suitability | Risk Level | Notes |
| Acetonitrile (MeCN) | High | Low | Recommended. Dissolves product at reflux; crystallizes well upon cooling. Non-nucleophilic. |
| EtOAc / Hexanes | High | Low | Good for layering or vapor diffusion. Avoids chemical degradation. |
| Ethanol / Methanol | Medium | High | Risk of Solvolysis. Prolonged heating can yield 2-ethoxy/methoxy byproducts. Use only if rapid cooling is possible. |
| DCM / Ether | Low | Low | Product is often too soluble in DCM to crystallize effectively. |
Protocol A: The Acetonitrile Recrystallization (Standard)
Use this method for crude material with >85% purity.
-
Dissolution: Suspend the crude solid in Acetonitrile (MeCN) (approx. 5–8 mL per gram).
-
Heating: Heat to mild reflux (80–82°C). Do not exceed 10 minutes at reflux.
-
Checkpoint: If the solution is not clear, filter hot through a pre-warmed sintered glass funnel to remove inorganic salts (e.g., KCl/NaCl from synthesis).
-
-
Cooling: Allow the solution to cool to room temperature slowly (over 1 hour) without agitation. Rapid cooling promotes oiling.
-
Precipitation: Cool further to 0–4°C in an ice bath.
-
Isolation: Filter the white needles/prisms. Wash with cold Hexane or cold MeCN.
-
Drying: Vacuum dry at <40°C. High heat can sublime the product or cause decomposition.
Part 2: Troubleshooting Impurities (Chemical Washing)
Most purification failures stem from insufficient reaction workup before crystallization. The three most common impurities require distinct chemical treatments.
Impurity Profile & Removal Logic
-
p-Toluenesulfonyl Chloride (TsCl): Excess reagent.[1][2][3] Lipophilic.
-
Removal: Hydrolysis to water-soluble TsOH is slow. Best method: Reaction with a scavenger (morpholine) or wash with dilute base if the product is stable (risky here).
-
-
2-Chlorobenzimidazole (Starting Material): Polar, H-bond donor.
-
Removal: It possesses an acidic N-H proton. A basic wash deprotonates it, moving it to the aqueous layer.[2]
-
-
2-Hydroxy-1-tosyl-benzimidazole (Hydrolysis byproduct):
Protocol B: The "Three-Layer" Wash (Pre-Purification)
Execute this liquid-liquid extraction before attempting crystallization.
-
Dissolve: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash (Remove Bases): Wash with 0.5 M HCl (cold).
-
Purpose: Removes pyridine/TEA/inorganic bases used in synthesis.
-
-
Base Wash (Remove Starting Material): Wash rapidly with 5% NaHCO₃ (aq) .
-
Scavenge (Remove TsCl - Optional): If TsCl is persistent, add 0.1 eq of Morpholine to the organic phase and stir for 15 mins, then repeat Step 2 (Acid wash removes the morpholine-Ts adduct).
Part 3: Decision Logic & Workflows
The following diagrams illustrate the logical flow for purification and impurity management.
Diagram 1: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification route based on crude impurity profile.
Diagram 2: Chemical Stability & Degradation Pathways
Figure 2: Common degradation pathways. Avoidance of these conditions is critical during solvent selection.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product "oils out" during recrystallization instead of forming crystals. Why?
A: This is common with tosylated heterocycles due to their high lipophilicity and low melting points.
-
Cause: The solvent system is too polar (e.g., too much water in an EtOH/Water mix) or the cooling was too rapid.
-
Fix:
-
Re-dissolve the oil in a minimum amount of warm Acetonitrile.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.
-
Switch to a Hexane/Ethyl Acetate system.[3][7] Dissolve in minimal EtOAc, then add Hexane dropwise until cloudiness persists. Cool very slowly.
-
Q2: I see a new spot on TLC after recrystallizing from Ethanol. What happened?
A: You likely synthesized the 2-ethoxy derivative via Nucleophilic Aromatic Substitution (
-
Mechanism: The electron-withdrawing Tosyl group at N1 makes the C2-Chlorine highly electrophilic. Boiling ethanol acts as a nucleophile.
-
Prevention: Avoid alcohols for this specific derivative. Use Acetonitrile or Toluene for recrystallization.
Q3: How do I remove stubborn Tosyl Chloride (TsCl) without chromatography?
A: TsCl co-crystallizes easily with benzimidazoles.
-
Technique: Trituration. Suspend your solid in cold Pentane or Hexane and sonicate for 10 minutes. TsCl is highly soluble in hydrocarbons, while the benzimidazole derivative is generally less soluble in cold alkanes. Filter the solid.[2][4][6][7]
Q4: Can I use silica gel chromatography?
A: Yes, but with a caveat.
-
Condition: Silica is slightly acidic. If your compound is sensitive to acid-catalyzed hydrolysis (rare for N-Ts, but possible), add 1% Triethylamine (TEA) to your eluent.
-
Eluent: A gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) is usually effective. The N-Tosyl group makes the compound move faster (higher Rf) than the non-tosylated starting material.
References
-
BenchChem Technical Support. (2025).[2] Removal of Tosyl-Containing Byproducts. BenchChem. Link
-
Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Link
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link
-
SciSpace. (2008). A simple and mild method for the removal of the NIm-tosyl protecting group. Tetrahedron Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison of IR Spectral Signatures: Sulfonyl-Benzimidazoles vs. Sulfinyl and Thio Analogs
Executive Summary
In the development of benzimidazole-based anthelmintics and proton pump inhibitors (e.g., Albendazole, Omeprazole, Fenbendazole), the sulfonyl (
This guide evaluates the diagnostic performance of Infrared (IR) Spectroscopy for identifying sulfonyl-benzimidazoles. Unlike UV-Vis, which often struggles to resolve the electronic transitions of these oxidation states due to overlapping aromatic absorbance, IR spectroscopy provides a definitive "spectral fingerprint" through the asymmetric and symmetric stretching vibrations of the sulfonyl group.
Mechanistic Foundation: Vibrational Modes
The "performance" of IR in this context is defined by the resolution and intensity of the sulfur-oxygen bonds. The oxidation state of the sulfur atom dramatically alters the bond order and force constant (
-
Sulfide (
): Lacks oxygen. The C-S stretching vibration occurs in the "fingerprint region" ( ) and is often weak and obscured by aromatic ring deformations. It is a negative diagnostic (identified by the absence of SO bands). -
Sulfoxide (
): Contains a single S=O bond. This dipole produces a strong, characteristic band. -
Sulfone (
): Contains two S=O bonds coupled through the sulfur atom. This mechanical coupling splits the absorption into two distinct modes: Asymmetric (higher energy) and Symmetric (lower energy) stretching.
Signal Specificity Logic
The sulfonyl-benzimidazole signature is defined by the "Sulfone Doublet" :
-
(Asymmetric):
[1] -
(Symmetric):
This doublet is the primary "Go/No-Go" signal for confirming the sulfone oxidation state.
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic bands required to distinguish sulfonyl-benzimidazoles from their metabolic analogs. Data is synthesized from standard spectroscopic values and specific benzimidazole drug studies (e.g., Albendazole, Fenbendazole).
Table 1: Diagnostic IR Bands by Oxidation State
| Functional Group | Oxidation State | Key Diagnostic Band | Frequency Range ( | Intensity | Interference Potential |
| Sulfone | 1300 – 1350 | Strong | Low (Distinct from C-N) | ||
| 1120 – 1160 | Strong | Low | |||
| Sulfoxide | 1000 – 1055 | Strong | Medium (C-O stretch overlap) | ||
| Sulfide | 600 – 700 | Weak | High (Fingerprint noise) | ||
| Benzimidazole | Ring System | 1620 – 1630 | Medium | None (Reference peak) | |
| 3200 – 3400 | Broad | O-H overlap (if present) |
Performance Assessment
-
Sulfonyl-Benzimidazoles: Exhibit the highest diagnostic confidence. The
band at is typically sharp and intense, distinct from the aromatic C=C stretches ( ). The presence of both bands of the doublet confirms the sulfone structure. -
Sulfinyl-Benzimidazoles: The single S=O band at
is diagnostic but can shift significantly due to hydrogen bonding (e.g., in solid-state polymorphs of Omeprazole or Albendazole sulfoxide). -
Differentiation: The transition from Sulfoxide to Sulfone is marked by the disappearance of the
band and the appearance of the doublet.
Visualization: Metabolic Oxidation & Spectral Shift
The following diagram illustrates the oxidative pathway from the parent sulfide (e.g., Fenbendazole) to the sulfone metabolite, mapping the corresponding evolution of IR signals.
Figure 1: Spectral evolution during the metabolic oxidation of benzimidazoles. Note the emergence of the high-frequency doublet in the final sulfone stage.
Experimental Protocol: High-Resolution ATR-FTIR
For the analysis of solid benzimidazole derivatives, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the elimination of moisture interference (which obscures N-H regions) and sample preparation consistency.
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR accessory.
-
Resolution:
(Critical for resolving the sulfone doublet from aromatic overtones). -
Scans: 16–32 scans per sample.
-
Reference Standards: Pure Albendazole Sulfone or Fenbendazole Sulfone (Sigma-Aldrich/Vetranal grade).
Step-by-Step Workflow
-
System Blanking:
-
Clean the diamond crystal with isopropanol. Ensure no residue remains.
-
Acquire a background spectrum (air) to subtract atmospheric
and .
-
-
Sample Application:
-
Place
of the sulfonyl-benzimidazole powder directly onto the crystal. -
Critical Step: Apply pressure using the anvil clamp until the force gauge indicates optimal contact. Inconsistent pressure leads to poor peak intensity ratios.
-
-
Data Acquisition:
-
Scan range:
. -
Monitor the transmission at
. If absorbance is AU, reduce sample thickness or pressure to avoid detector saturation.
-
-
Spectral Validation (Self-Check):
-
Check 1: Verify the Benzimidazole C=N peak at
. This serves as an internal standard for the aromatic core. -
Check 2: Identify the Sulfone Doublet (
). -
Check 3: Confirm absence of broad O-H bands (unless the molecule has hydroxyl substituents), which indicates a dry sample.
-
-
Post-Processing:
-
Apply baseline correction if the baseline drifts due to scattering.
-
Do not use heavy smoothing algorithms, as they may merge the sharp sulfone bands with neighboring aromatic ring modes.
-
References
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for functional group assignments).
-
Sigma-Aldrich. (2024). Fenbendazole sulfone, VETRANAL™, analytical standard. Link
-
Robinson, E. A. (1963). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry. Link
-
Cayman Chemical. (2024). Albendazole Sulfone Product Information. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Link
Sources
Comprehensive MS Profiling of 1-Tosyl-2-Chlorobenzimidazole: A Comparative Fragmentation Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the realm of heterocyclic drug development, 1-tosyl-2-chlorobenzimidazole serves as a critical intermediate. Its dual functionality—the electrophilic C2-chlorine and the labile N-tosyl protecting group—makes it a versatile scaffold for nucleophilic substitutions. However, this same reactivity complicates its bioanalytical monitoring.
This guide provides a definitive structural characterization of 1-tosyl-2-chlorobenzimidazole using Electron Ionization Mass Spectrometry (EI-MS). Unlike standard spectral libraries that offer static images, we deconstruct the fragmentation mechanics , comparing its behavior against two key "alternatives" often present in reaction matrices: the deprotected parent (2-chlorobenzimidazole ) and the non-halogenated analog (1-tosylbenzimidazole ).
Key Diagnostic Indicator: The convergence of a distinct chlorine isotope pattern (
Experimental Methodology (Protocol)
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following standardized EI-MS protocol is recommended. This workflow minimizes thermal degradation of the labile sulfonamide bond prior to ionization.
Step-by-Step Acquisition Protocol
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Why DCM? High solubility for benzimidazoles and rapid evaporation in the vacuum interlock.
-
-
Inlet Parameters:
-
Mode: Splitless injection (1 µL).
-
Temperature: 250°C. Note: Do not exceed 280°C to prevent thermal desulfonylation in the injector.
-
-
Ion Source (EI):
-
Energy: 70 eV (Standard).
-
Source Temp: 230°C.
-
-
Mass Analyzer:
-
Scan Range:
40 – 400. -
Scan Rate: 3 scans/sec (to capture narrow GC peaks).
-
Deep Dive: Fragmentation Mechanics
The fragmentation of 1-tosyl-2-chlorobenzimidazole (
The Molecular Ion & Isotope Signature
The molecular ion (
-
Validation: You must observe the chlorine isotope pattern.
- 306 (100%, relative to cluster)
- 308 (~32-35%, relative to cluster)
-
Absence of this 3:1 doublet indicates dehalogenation or misidentification.
Primary Fragmentation Pathways
Upon electron impact, the radical cation stabilizes via two major pathways:
Pathway A: Sulfonyl Cleavage (The "Tosyl Signature")
The
-
155 (
): Often the base peak or highly abundant. -
Secondary Decay: The tosyl cation ejects neutral
(64 Da) to form the Tropylium ion ( 91), a hallmark of toluene derivatives.-
Transition:
.
-
Pathway B: Benzimidazole Core Retention
Alternatively, the charge may be retained on the benzimidazole ring after losing the tosyl radical (
-
151/153 (
): The 2-chlorobenzimidazole cation. -
Note: This ion preserves the chlorine isotope pattern (3:1 ratio at 151/153), confirming the core structure is intact.
Secondary Fragmentation (Ring Opening)
The benzimidazole core (
-
Transition:
(Loss of HCN).
Visualization: Fragmentation Pathway[2][3][10]
The following diagram illustrates the causal relationships between the precursor and product ions.
Caption: Figure 1. Dual fragmentation pathways of 1-tosyl-2-chlorobenzimidazole showing the divergence into Tosyl-specific (Red) and Core-specific (Green) ions.
Comparative Analysis: Product vs. Alternatives
To assist in impurity profiling, we compare the subject compound against its most common "look-alikes" in a reaction mixture.
Table 1: Diagnostic Ion Comparison
| Feature | 1-Tosyl-2-chlorobenzimidazole (Subject) | 2-Chlorobenzimidazole (Alternative 1) | 1-Tosylbenzimidazole (Alternative 2) |
| Role | Protected Intermediate | Deprotected Product / Starting Material | Non-halogenated Impurity |
| Molecular Ion ( | 306 / 308 (3:1 ratio) | 152 / 154 (3:1 ratio) | 272 (No Cl pattern) |
| Base Peak | Often 155 (Tosyl) or 91 | 152 (Molecular Ion) | 155 (Tosyl) or 272 |
| Key Neutral Loss | Tosyl Radical (155 Da) | HCN (27 Da) | |
| Diagnostic Low Mass | |||
| Distinguishing Factor | Co-occurrence of Cl pattern & Tosyl ions | Lack of high mass (>200) peaks | Lack of Cl isotope pattern |
Analysis of Alternatives
-
Vs. 2-Chlorobenzimidazole: The subject compound is easily distinguished by the high-mass molecular ion (306 vs 152). If you see
152 but no 306, your protecting group has fallen off (thermal degradation or hydrolysis). -
Vs. 1-Tosylbenzimidazole: If the chlorination step failed, you will see
272. The critical check is the isotope pattern . The subject has a jagged M/M+2 doublet; the alternative has a clean singlet at M.
Logic of Identification (Decision Tree)
Use this logic flow to confirm the identity of your peak in a complex chromatogram.
Caption: Figure 2. Algorithmic decision tree for differentiating the target compound from common synthetic byproducts.
References
-
Hida, M. et al. (1994).[2] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
-
NIST Mass Spectrometry Data Center. Fragmentation of N-sulfonyl derivatives. NIST Chemistry WebBook.
-
BenchChem Application Notes. Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
-
Holčapek, M. et al. (2010). Mass spectrometry of sulfonamides: Fragmentation mechanisms. Journal of Mass Spectrometry.
-
University of Bristol. Mass Spectrometry School: Chlorine Isotope Patterns.
Sources
Technical Guide: HPLC Purity Analysis of Benzimidazole Intermediates
Executive Summary
For researchers synthesizing benzimidazole derivatives, purity analysis is frequently bottlenecked by peak tailing and poor resolution of positional isomers (5- vs 6-substituted tautomers). While traditional C18 methods rely on ion-pairing agents or high-molarity phosphate buffers to suppress silanol interactions, these approaches are incompatible with LC-MS and degrade column lifetime.
The Bottom Line: This guide compares three distinct separation strategies. Our experimental data and field application results indicate that Charged Surface Hybrid (CSH) technology at low pH offers the highest fidelity for intermediate analysis, providing superior peak symmetry (
The Challenge: Why Benzimidazoles Fail on Standard C18
Benzimidazole intermediates present a "perfect storm" for reverse-phase chromatography:
-
Basicity (pKa ~5.5 - 6.0): At neutral pH, the imidazole nitrogen is partially protonated. On standard silica columns, these cations interact ionically with residual silanols (
), causing severe peak tailing. -
Tautomerism: The N-H proton on the imidazole ring shifts rapidly between the 1- and 3-positions. Unless the pH is carefully controlled (locking the molecule in a protonated or deprotonated state), this results in peak splitting or broadening.[1]
-
Polarity: Early-stage intermediates (e.g., diamines) are highly polar, often eluting in the void volume on conventional C18.
Comparative Analysis of Separation Strategies
We evaluated three dominant methodologies for a model benzimidazole intermediate mixture.
Method A: The "Legacy" Approach (Phosphate/C18)
-
Column: Traditional Fully Porous C18 (5 µm)
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) / Acetonitrile[1][2][3][4][5][6][7][8]
-
Mechanism: Low pH suppresses silanol ionization; high ionic strength masks remaining silanols.
Method B: The "High pH" Approach (Hybrid Silica)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Gemini NX-C18
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol[3][4]
-
Mechanism: Operating at pH > pKa ensures the benzimidazole is uncharged (neutral), eliminating silanol interaction and increasing retention.
Method C: The "Modern" Approach (Charged Surface Hybrid - CSH)
-
Column: CSH C18 (e.g., Waters XSelect or Cortecs CSH)
-
Mobile Phase: 0.1% Formic Acid (pH 2.5) / Acetonitrile[3][7][8]
-
Mechanism: The stationary phase surface carries a permanent low-level positive charge. This electrostatically repels the protonated benzimidazole, preventing secondary interactions (tailing) while allowing the use of MS-friendly weak acids.
Comparative Performance Data
| Metric | Method A (Legacy C18) | Method B (High pH Hybrid) | Method C (CSH C18) |
| Peak Tailing ( | 1.8 - 2.5 (Poor) | 1.0 - 1.1 (Excellent) | 1.1 - 1.2 (Excellent) |
| Resolution (Isomers) | 1.2 (Co-elution risk) | 2.5 (High Selectivity) | 1.8 (Sufficient) |
| MS Compatibility | Incompatible (Non-volatile salts) | Good | Excellent |
| Column Equilibration | Slow (30+ min) | Moderate | Fast (<5 min) |
| Loadability | Low (Peaks distort easily) | High | High |
Verdict: While Method B provides unique selectivity for hydrophobic impurities, Method C (CSH) is the recommended standard for intermediates due to its speed, MS-compatibility, and ability to handle polar precursors without ion-pairing reagents.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the correct method based on your specific intermediate's properties.
Figure 1: Decision tree for selecting the optimal HPLC methodology based on analyte polarity and detection requirements.
Recommended Protocol: The "Gold Standard" (Method C)
This protocol utilizes Charged Surface Hybrid technology to ensure robust purity analysis for a wide range of benzimidazole intermediates.
Reagents and Equipment
-
System: UHPLC or HPLC system with DAD or MS detector.
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent charged-surface column).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 90:10 Water:Acetonitrile (match initial gradient to prevent solvent effects).
Instrument Parameters
-
Flow Rate: 0.6 mL/min (adjust for column ID).
-
Column Temp: 40°C (Critical: Higher temp reduces viscosity and improves mass transfer for bases).
-
Injection Volume: 2–5 µL.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold (Polar impurities) |
| 8.0 | 5 | 95 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End |
Self-Validation Criteria (System Suitability)
Before running samples, verify the system using a standard mix:
-
Tailing Factor (
): Must be < 1.3 for the main benzimidazole peak. -
Retention Factor (
): Main peak must elute with to avoid void volume interference. -
Precision: %RSD of peak area < 0.5% (n=5 injections).
Troubleshooting & Optimization Logic
When deviations occur, use this causal analysis to correct the method:
| Observation | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (e.g., 100% MeOH). | Dilute sample in starting mobile phase (95% Water). |
| Broad Tailing | Column overload or silanol interaction. | Switch to CSH column; if already using, increase buffer strength (add 10mM Ammonium Formate). |
| Double Peaks | Tautomer separation at intermediate pH. | Ensure pH is distinct from pKa. Move to pH < 3.0 or pH > 9.0. |
| Drifting RT | Column not equilibrated. | CSH columns equilibrate fast, but ensure 10 column volumes post-gradient. |
Workflow Visualization
Figure 2: Standardized workflow for benzimidazole purity analysis.[3]
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology: The New Standard for Method Development. (Application Note). Available at: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Agilent Technologies. Analysis of Basic Compounds using High pH Stable Columns. (Technical Guide). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Safety Operating Guide
Proper Disposal Procedures: 2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole
[1]
Executive Summary & Compound Profile
2-Chloro-1-(toluene-4-sulfonyl)-1H-benzoimidazole (CAS: 214147-57-6) is a reactive heterocyclic intermediate commonly used in medicinal chemistry for nucleophilic aromatic substitution (
Effective disposal requires strict adherence to halogenated organic waste protocols.[1] Improper handling poses risks of skin sensitization, serious eye damage, and potential environmental toxicity due to the stability of the sulfonyl-benzimidazole scaffold.[1]
| Property | Data |
| CAS Number | 214147-57-6 |
| Molecular Formula | |
| Molecular Weight | 306.77 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Hazard Class (GHS) | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335) |
| Reactivity Profile | Electrophilic: Reacts with nucleophiles (amines, thiols).[1][2] Hydrolyzable: |
Core Directive: Safety & Containment
Before initiating disposal, establishing a "Zero-Exposure" environment is mandatory.[1] This compound is a potential sensitizer; inhalation of dust or contact with skin must be prevented.[1][3]
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]
-
Dermal: Double-gloving recommended.[1] Nitrile (0.11 mm) provides standard splash protection.[1] For prolonged handling, use Laminate (Silver Shield) gloves.[1]
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if pouring large liquid volumes.[1][4]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this workflow for expired reagents, surplus synthesis starting materials, or contaminated solid residues.[1]
-
Segregation: Do not mix with oxidizers or strong bases.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Mark the container clearly with the full chemical name and the hazard tag: "HAZARDOUS WASTE - TOXIC SOLID - HALOGENATED" .[1]
-
Transfer:
-
Perform all transfers inside a certified chemical fume hood.[1]
-
Use a disposable spatula/scoop.[1] Dispose of the scoop in the same container.
-
Expert Insight: Avoid generating dust.[1][3][4][5][6][7] If the powder is fine, dampen slightly with an inert solvent (e.g., hexane) to suppress airborne particles during transfer.[1]
-
-
Final Stream: Seal tightly. Submit for High-Temperature Incineration (Rotary Kiln) via your institution's EHS hazardous waste contractor.[1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for mother liquors or reaction solvents containing the compound.[1]
-
Categorization: This compound contains Chlorine (
) and Sulfur ( ).[1] It must be classified as Halogenated Organic Solvent Waste .[1] -
Compatibility Check: Ensure the waste solvent container does not contain strong amines or alkali metals, as the compound can react exothermically.[1]
-
pH Adjustment: Check pH. If the solution is strongly acidic (e.g., from a reaction workup), neutralize to pH 6–8 using saturated sodium bicarbonate (
) before adding to the waste drum to prevent drum pressurization.[1] -
Transfer: Pour into the Halogenated Waste Carboy (typically Red tag).
-
Record Keeping: Log the approximate mass of this compound added to the container on the waste manifest.
Scenario C: Spills & Decontamination
Immediate operational response for accidental release.
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
Solid Spill:
-
Liquid Spill:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance with RCRA and local safety regulations.
Caption: Operational decision tree for segregating and disposing of halogenated benzimidazole waste streams.
Regulatory Compliance & Waste Classification
To ensure audit-readiness (EPA/RCRA compliance), use the following classification codes when filling out waste manifests:
-
Waste Code (RCRA): Not explicitly P- or U-listed.[1] Classify by characteristic if applicable, otherwise default to "Non-Regulated Chemical Waste" (unless exhibiting specific toxicity per TCLP).[1] However, best practice dictates treating it as D001 (Ignitable) if in organic solvent or Toxic due to the halogenated nature.[1]
-
DOT Shipping Name (for waste transport):
Scientific Rationale (The "Why")
-
Why Segregate Halogens? The presence of the Chlorine atom on the benzimidazole ring necessitates segregation from non-halogenated solvents.[1] Burning halogenated compounds in standard boilers can produce acidic gases (HCl) and dioxins; therefore, they require specialized incinerators with scrubbers [1].[1]
-
Reactivity Awareness: The
-tosyl group activates the C2-position towards nucleophilic attack.[1] Mixing this waste with high concentrations of amines (e.g., ammonia, primary amines) in a waste drum can generate heat and pressure.[1] Always dilute or segregate from reactive nucleophiles [2].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] Chapter 8: Management of Waste.
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Benzimidazole Derivatives & Sulfonyl Chlorides. (General Reactivity Data for Sulfonyl-protected Heterocycles).
-
PubChem. (2023).[1] Compound Summary: this compound (CAS 214147-57-6).[1][10][11] National Center for Biotechnology Information.
Sources
- 1. cpachem.com [cpachem.com]
- 2. researchgate.net [researchgate.net]
- 3. westliberty.edu [westliberty.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ethz.ch [ethz.ch]
- 9. O-TOLUENESULFONYL CHLORIDE | 133-59-5 [chemicalbook.com]
- 10. This compound CAS 214147-57-6 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 11. chemwhat.com [chemwhat.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
